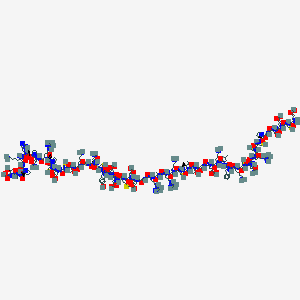
Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) is a chemical compound that is commonly used in scientific research. It is also known as Zinc ethanesulfonate and has the chemical formula C4H8O6SZn. This compound is a white powder that is soluble in water and is commonly used in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) is related to its ability to act as a biological buffer. It helps to maintain a stable pH in biological systems by absorbing excess hydrogen ions or releasing hydrogen ions as needed. This property makes it useful in a wide range of biological and biochemical studies.
Effets Biochimiques Et Physiologiques
Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) has a number of biochemical and physiological effects. It is known to have a stabilizing effect on enzymes and other proteins, which makes it useful in studies that involve these molecules. It is also known to have an antioxidant effect, which makes it useful in studies that involve oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) in lab experiments is its ability to act as a biological buffer. This property makes it useful in a wide range of biological and biochemical studies. However, one limitation of using this compound is that it is not suitable for all types of experiments. For example, it may not be suitable for studies that involve metal ions.
Orientations Futures
There are a number of future directions for research involving Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1). One area of research could focus on the development of new methods for synthesizing this compound. Another area of research could focus on the development of new applications for this compound, particularly in the field of biotechnology. Finally, research could focus on the use of this compound in the development of new drugs and therapies for a range of diseases and conditions.
Méthodes De Synthèse
The synthesis of Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) involves the reaction between zinc oxide and ethanesulfonic acid. The reaction takes place in water and the resulting compound is then filtered and dried to obtain the final product.
Applications De Recherche Scientifique
Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) is commonly used in scientific research as a biological buffer. It is used to maintain a stable pH in biological systems and is particularly useful in studies that involve enzymes and other proteins. This compound is also used in the preparation of solutions for the analysis of metal ions.
Propriétés
Numéro CAS |
129756-32-7 |
|---|---|
Nom du produit |
Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) |
Formule moléculaire |
C4H10O8S2Zn |
Poids moléculaire |
315.6 g/mol |
Nom IUPAC |
zinc;2-hydroxyethanesulfonate |
InChI |
InChI=1S/2C2H6O4S.Zn/c2*3-1-2-7(4,5)6;/h2*3H,1-2H2,(H,4,5,6);/q;;+2/p-2 |
Clé InChI |
MIPUHXODPDOHCI-UHFFFAOYSA-L |
SMILES |
C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O.[Zn+2] |
SMILES canonique |
C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O.[Zn+2] |
Synonymes |
Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)

![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)
![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)
![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)








![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)